molecular formula C11H9N3O2S B1303087 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline CAS No. 92316-06-8

2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline

Cat. No. B1303087
CAS RN: 92316-06-8
M. Wt: 247.28 g/mol
InChI Key: KWHAFGBGJHCFIH-UHFFFAOYSA-N
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Description

The compound 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline is a chemical species that can be synthesized through reactions involving aniline derivatives. Aniline serves as a versatile starting material for various chemical transformations due to its reactivity and ability to be substituted with different functional groups.

Synthesis Analysis

The synthesis of related sulfanyl aniline derivatives can be achieved through methods such as the insertion of sulfur dioxide into anilines to produce sulfonated compounds . Another approach involves the use of elemental sulfur in the synthesis of heterocyclic compounds from nitroaryl precursors . These methods demonstrate the potential pathways for synthesizing compounds similar to 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline, although the exact synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(3-nitrophenylsulfonyl)aniline, has been characterized using techniques like IR, NMR, and X-ray single crystal diffraction . Quantum chemical calculations, such as DFT and HF methods, are used to optimize geometries and predict vibrational frequencies, which are crucial for understanding the electronic properties and reactivity of these molecules .

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, including coupling with other aromatic compounds in the presence of elemental sulfur and reactions with halopyridines to form sulfanylthienopyridines . These reactions are indicative of the types of chemical transformations that 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline might undergo, such as nucleophilic substitutions and coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl aniline derivatives can be inferred from studies on similar compounds. For instance, the reactivity of aniline derivatives with nitroaryl compounds in the presence of a base has been studied, providing insights into the kinetics and equilibrium of these reactions . The presence of nitro and sulfanyl groups in the molecule would influence its electron density, acidity, and overall stability, which are important factors in its reactivity and potential applications.

Scientific Research Applications

Luminescent Functional Materials

A derivative of 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline, specifically (E)-4-(2-nitrovinyl)-N,N-bis(4-(pyridin-4-yl)-phenyl)aniline, has been synthesized and utilized as a fluorescent probe for sulfite ions. This chemodosimeter is capable of emitting far-red to near-infrared light under both aqueous and solid-state conditions, making it a promising candidate for applications in luminescent functional materials, particularly in the food industry to detect excessive sulfite addition (Wu et al., 2017).

Heterocyclic Chemistry

Pyridine-2(1H)-thione derivatives, synthesized from the reaction of 1-(phenyl-sulfanyl)acetone and cinnamonnitrile derivatives, have been used to create 2-S-alkylpyridine derivatives. These derivatives can be cyclized into thieno[2,3-b]pyridine derivatives, showcasing the compound's role in the synthesis and characterization of new heterocyclic molecules, which could have various applications in medicinal chemistry and material sciences (Elneairy et al., 2010).

Synthesis of Biologically Active Molecules

A study demonstrated the use of 3-nitro-2-pyridinesulfenyl chloride, prepared from benzyl 3-nitro-2-pyridyl sulfides, in the synthesis of N(α)-tert-butoxycarbonyl-S-3-nitro-2-pyridinesulfenyl derivatives of cysteine and D-penicillamine. This illustrates the compound's utility in synthesizing biologically active molecules, potentially useful in pharmaceuticals and biochemistry (Ueki et al., 1994).

Catalysis and Organic Synthesis

2-(Pyridin-2-yl) aniline has been identified as an effective directing group for C-H amination mediated by cupric acetate. This role is crucial in the field of organic synthesis, particularly in the amination of benzamide derivatives, which is a key step in synthesizing many complex organic molecules (Zhao et al., 2017).

Antimalarial Research

A series of 2,4-diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]pyrido-[3,2-d]pyrimidines, synthesized through a series of reactions involving nitration, condensation, and oxidation, demonstrated antimalarial activity. This research underscores the compound's relevance in developing new antimalarial agents, contributing to global health efforts against malaria (Colbry et al., 1984).

Safety And Hazards

The safety information available indicates that “2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(3-nitropyridin-2-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHAFGBGJHCFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376983
Record name 2-[(3-Nitropyridin-2-yl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline

CAS RN

92316-06-8
Record name 2-[(3-Nitropyridin-2-yl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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